molecular formula C28H23NO7 B11628507 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11628507
M. Wt: 485.5 g/mol
InChI Key: YWITZFGBJNKVCY-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Butoxycarbonyl Group: The butoxycarbonyl group can be introduced via esterification using butanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Attachment of the Phenyl and Oxo Groups: The phenyl and oxo groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Interaction: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl formate
  • 2-oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate

Uniqueness

2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups, which provides a diverse range of reactivity and potential applications. Its structure allows for multiple points of chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C28H23NO7

Molecular Weight

485.5 g/mol

IUPAC Name

phenacyl 2-(3-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H23NO7/c1-2-3-14-35-27(33)19-10-7-11-21(15-19)29-25(31)22-13-12-20(16-23(22)26(29)32)28(34)36-17-24(30)18-8-5-4-6-9-18/h4-13,15-16H,2-3,14,17H2,1H3

InChI Key

YWITZFGBJNKVCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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